N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide
Description
N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c1-10(18-3)9-20(16,17)15-11(2)14-8-12-6-4-5-7-13(12)19-14/h4-8,10-11,15H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWPNRYGPZLHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC(C)C1=CC2=CC=CC=C2S1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene derivative with a suitable sulfonyl chloride in the presence of a base, such as triethylamine.
Methoxylation: The final step involves the methoxylation of the intermediate compound to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with some derivatives showing high inhibitory effects against tumor cell lines.
Biological Research: It has been evaluated for its antimicrobial properties, displaying activity against various bacterial and fungal strains.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiophene derivatives act as inhibitors of enzymes such as 5-lipoxygenase, which plays a role in inflammatory processes . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene N-hydroxyurea that inhibits 5-lipoxygenase and is used in the treatment of asthma.
Sertaconazole: An antifungal agent that contains a benzothiophene moiety.
Uniqueness
N-[1-(1-benzothiophen-2-yl)ethyl]-2-methoxypropane-1-sulfonamide is unique due to its specific structural features, such as the methoxypropane-1-sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
